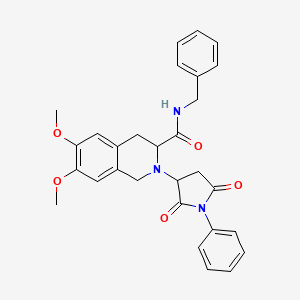methanol](/img/structure/B11481393.png)
[4-(3,4-dimethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl](phenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3,4-dimethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-3-ylmethanol is a complex organic compound that features a triazole ring, a sulfanyl group, and a methanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-dimethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-3-ylmethanol typically involves multi-step organic reactions. One common method starts with the preparation of the triazole ring, followed by the introduction of the sulfanyl group and the methanol moiety. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-efficiency and scalability, often using continuous flow reactors and automated systems to maintain consistent quality and output.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the methanol moiety, potentially yielding various reduced derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, 4-(3,4-dimethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-3-ylmethanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. Its interactions with biological targets can provide insights into new therapeutic agents.
Medicine
In medicine, derivatives of this compound could be explored for their pharmacological effects
Industry
In industrial applications, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical reactivity also makes it useful in various manufacturing processes.
Mechanism of Action
The mechanism of action of 4-(3,4-dimethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-3-ylmethanol involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The sulfanyl group may participate in redox reactions, affecting cellular processes. The overall effect of the compound depends on its binding affinity and the pathways it influences.
Comparison with Similar Compounds
Similar Compounds
- 4-(3,4-dimethoxyphenyl)-5-mercapto-4H-1,2,4-triazol-3-ylmethanol
- 4-(3,4-dimethoxyphenyl)-5-thio-4H-1,2,4-triazol-3-ylmethanol
Uniqueness
Compared to similar compounds, 4-(3,4-dimethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-3-ylmethanol stands out due to its specific combination of functional groups
Properties
Molecular Formula |
C17H17N3O3S |
|---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
4-(3,4-dimethoxyphenyl)-3-[hydroxy(phenyl)methyl]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C17H17N3O3S/c1-22-13-9-8-12(10-14(13)23-2)20-16(18-19-17(20)24)15(21)11-6-4-3-5-7-11/h3-10,15,21H,1-2H3,(H,19,24) |
InChI Key |
KLMDHNPVYOICGS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C(=NNC2=S)C(C3=CC=CC=C3)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(3-methyl-2-oxo-2,3-dihydro-1,3-benzothiazol-6-yl)sulfonyl]-3,4-dihydroquinoxalin-2(1H)-one](/img/structure/B11481325.png)
![4-(Methoxymethyl)-6-methyl-1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B11481328.png)
![4-Hydroxy-2-oxo-6-[(pyridin-2-ylmethyl)sulfanyl]-1,2-dihydrothieno[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B11481329.png)

![N-{2-[({3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazol-5-yl}carbonyl)amino]ethyl}pyridine-3-carboxamide](/img/structure/B11481335.png)
![1-[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]-4-(pyrrolidin-1-ylsulfonyl)piperazine](/img/structure/B11481342.png)
![Methyl {[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)carbonyl]amino}(phenyl)acetate](/img/structure/B11481350.png)
![3-(4-chlorophenyl)-N-[2-(3,4-diethoxyphenyl)ethyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11481356.png)
![methyl [(3S,4R)-4-hydroxytetrahydrothiophen-3-yl]carbamate](/img/structure/B11481364.png)
![1-{[3-methoxy-4-(1H-tetrazol-1-yl)phenyl]sulfonyl}-4-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]piperazine](/img/structure/B11481371.png)
![N-(furan-3-ylmethyl)-2-[(4-oxo-8-phenyl-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl)sulfanyl]acetamide](/img/structure/B11481372.png)
![ethyl 5-({[2-(2-methyl-1H-indol-3-yl)ethyl]amino}methyl)-1,2-oxazole-3-carboxylate](/img/structure/B11481386.png)
![N-(2-bromo-4-fluorophenyl)-7,7-dimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B11481398.png)
![(3Z)-3-[(2S,3S,4S)-6-bromo-3-nitro-2-(trichloromethyl)-3,4-dihydro-2H-chromen-4-yl]-4-hydroxypent-3-en-2-one](/img/structure/B11481403.png)
